molecular formula C21H26N2O6 B11050359 N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide

N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11050359
M. Wt: 402.4 g/mol
InChI Key: RDQDTZHFAGCACO-UHFFFAOYSA-N
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Description

N-[3-(butyrylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a butyrylamino substituent. It is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butyrylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 3,4,5-trimethoxybenzoic acid with 3-(butyrylamino)-4-methoxyaniline under acidic conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butyrylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of N-[3-(butyrylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(butyrylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(butyrylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butyrylamino)-N-(3-methoxyphenyl)benzamide
  • 3-(butyrylamino)-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide

Uniqueness

N-[3-(butyrylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide is unique due to the presence of multiple methoxy groups and the specific positioning of the butyrylamino substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H26N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H26N2O6/c1-6-7-19(24)23-15-12-14(8-9-16(15)26-2)22-21(25)13-10-17(27-3)20(29-5)18(11-13)28-4/h8-12H,6-7H2,1-5H3,(H,22,25)(H,23,24)

InChI Key

RDQDTZHFAGCACO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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